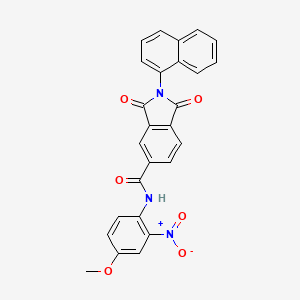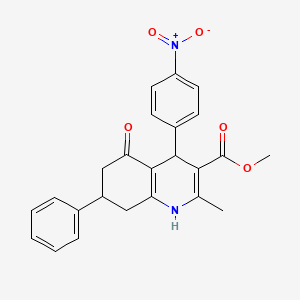![molecular formula C17H15BrClNO2S B5050454 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase II and tubulin, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to induce oxidative stress and DNA damage, leading to cell death. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activity.
実験室実験の利点と制限
One of the advantages of using 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide in lab experiments is its potential anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity against normal cells, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide. One of the possible directions is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to determine its efficacy, toxicity, and pharmacokinetic properties. Another direction is to explore its potential applications in other fields, such as anti-inflammatory and antioxidant therapy. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide has been reported in various scientific studies. One of the commonly used methods involves the reaction of 2-(4-bromophenyl)-2-oxoethylthiol with N-(3-chloro-2-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO2S/c1-11-14(19)3-2-4-15(11)20-17(22)10-23-9-16(21)12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZKOMNLSQDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)

![6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5050467.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5050471.png)
![1-[5-(mesityloxy)pentyl]pyrrolidine](/img/structure/B5050474.png)